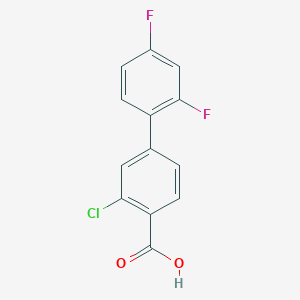

2-Chloro-4-(2,4-difluorophenyl)benzoic acid

描述

2-Chloro-4-(2,4-difluorophenyl)benzoic acid is a useful research compound. Its molecular formula is C13H7ClF2O2 and its molecular weight is 268.64 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

2-Chloro-4-(2,4-difluorophenyl)benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a benzoic acid core with chlorine and difluorophenyl substituents, which may enhance its biological activity through various mechanisms. The presence of halogen atoms is known to affect the lipophilicity and electronic properties of the molecule, potentially influencing its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound, particularly against various cancer cell lines.

In Vitro Studies

-

Cell Lines Tested : The compound has been evaluated against several cancer cell lines, including:

- MCF-7 (breast cancer)

- HCT-116 (colon cancer)

- HepG2 (liver cancer)

- Cytotoxicity Results :

| Cell Line | IC50 (nM) |

|---|---|

| MCF-7 | 45–97 |

| HCT-116 | 6–99 |

| HepG2 | 48–90 |

- Mechanism of Action : The compound induced apoptosis in cancer cells, as evidenced by cell cycle analysis showing an increase in the pre-G1 phase indicative of apoptotic cell death. Specifically, it caused a significant arrest in the G1 phase of the cell cycle .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of this compound with key proteins involved in cancer progression. The docking results indicated that the compound fits well into the active sites of various targets, suggesting a mechanism that may involve inhibition of specific kinases or other regulatory proteins .

Case Study 1: Breast Cancer

In a study evaluating various derivatives of benzoic acid, this compound was among those exhibiting potent activity against MCF-7 cells. The study highlighted that modifications to the benzoic acid structure could enhance anticancer efficacy while reducing toxicity .

Case Study 2: Liver Cancer

Another investigation focused on hepatocellular carcinoma (HepG2) revealed that this compound not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways. This suggests its potential as a therapeutic agent for liver cancer treatment .

常见问题

Basic Questions

Q. What are the recommended methods for synthesizing 2-chloro-4-(2,4-difluorophenyl)benzoic acid?

The synthesis typically involves halogenation and coupling reactions. For example:

- Step 1 : Chlorination of the benzoic acid precursor using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under reflux conditions .

- Step 2 : Suzuki-Miyaura cross-coupling to introduce the 2,4-difluorophenyl group, using palladium catalysts and arylboronic acids .

Key purification steps include recrystallization (ethanol/water) and column chromatography (silica gel, hexane/ethyl acetate). Validate intermediates via melting point and NMR spectroscopy .

Q. How should researchers handle this compound safely in laboratory settings?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .

- Waste Disposal : Collect organic waste separately and neutralize acidic residues (e.g., with sodium bicarbonate) before disposal .

- First Aid : For skin contact, rinse immediately with water for 15 minutes; consult a physician if irritation persists .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, fluorinated carbons at δ 110–120 ppm) .

- IR : Look for carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .

- Mass Spectrometry (MS) : Expect molecular ion peaks at m/z 298 (M⁺) with fragmentation patterns matching chlorine and fluorine isotopes .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for derivatives of this compound?

Contradictions often arise from impurities or regioisomers. Strategies include:

- Co-injection with Standards : Compare retention times in HPLC (C18 column, acetonitrile/water mobile phase) .

- 2D NMR : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, especially in fluorinated regions .

- Elemental Analysis : Verify %C, %H, %Cl, and %F to confirm purity (>98%) .

Q. What strategies optimize yield in large-scale syntheses of this compound?

Q. How does the electronic effect of fluorine substituents influence reactivity in downstream derivatization?

The electron-withdrawing nature of fluorine:

- Activates the Carboxylic Acid : Facilitates esterification (e.g., with DCC/DMAP) or amide coupling (EDC/HOBt) .

- Deactivates the Aromatic Ring : Limits electrophilic substitution but enhances regioselectivity in nucleophilic reactions (e.g., SNAr at the para-fluoro position) .

Monitor reaction progress via TLC (Rf ~0.3 in 7:3 hexane/ethyl acetate) and adjust stoichiometry for sterically hindered intermediates .

Q. What pharmacological applications are hypothesized for this compound?

Structural analogs (e.g., diflunisal) suggest potential as:

- COX Inhibitors : The trifluoromethylpyrimidine derivative (CAS 130683-46-4) shows anti-inflammatory activity in vitro .

- Anticancer Agents : Fluorinated benzoic acids inhibit hypoxia-inducible factor (HIF) pathways in tumor models .

Validate bioactivity via enzyme-linked assays (e.g., COX-1/2 inhibition) and cell viability tests (MTT assay) .

Q. Methodological Challenges & Data Interpretation

Q. How to address low reproducibility in coupling reactions involving this compound?

- Moisture Control : Use anhydrous solvents (e.g., THF over molecular sieves) and degas with N₂ for 30 min .

- Catalyst Purity : Test Pd catalysts (e.g., Pd(OAc)₂) for activity via control reactions with bromobenzene .

- Quantitative Analysis : Employ internal standards (e.g., biphenyl) in GC/MS to calculate reaction efficiency .

Q. What are the limitations of HPLC purity analysis for fluorinated benzoic acids?

属性

IUPAC Name |

2-chloro-4-(2,4-difluorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7ClF2O2/c14-11-5-7(1-3-10(11)13(17)18)9-4-2-8(15)6-12(9)16/h1-6H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGOXCNCEPVUSIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C=C(C=C2)F)F)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7ClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60689597 | |

| Record name | 3-Chloro-2',4'-difluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60689597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

505082-89-3 | |

| Record name | 3-Chloro-2',4'-difluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60689597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。